molecular formula C16H17F3N4O2 B2851475 Benzyl ((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate CAS No. 2034538-71-9

Benzyl ((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate

Cat. No. B2851475
CAS RN: 2034538-71-9
M. Wt: 354.333
InChI Key: LKKRNHFZBLXZSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Benzyl ((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate” is an organic compound. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Scientific Research Applications

Pharmaceutical Drug Development

The 1,2,4-triazole core is a common motif in pharmaceuticals due to its ability to bind with a variety of enzymes and receptors, exhibiting a wide range of biological activities . Benzyl derivatives of 1,2,4-triazoles can be designed to enhance the pharmacokinetic and pharmacodynamic properties of drugs. They have been used in the development of treatments for conditions such as diabetes, with sitagliptin being a notable example as a potent DPP-IV inhibitor .

Antifungal Applications

Triazole derivatives, including benzyl-substituted variants, are well-known for their antifungal properties. Drugs like fluconazole and voriconazole are part of the triazole class and are used to treat fungal infections due to their ability to inhibit fungal enzyme systems .

Anticancer Research

The unique structure of triazole compounds allows them to interact with various biological targets, making them valuable in anticancer research. They can be designed to interfere with specific pathways involved in cancer cell proliferation and survival .

Antimicrobial Agents

The triazole ring system has been utilized in the design of new antimicrobial agents to combat multidrug-resistant pathogens. By modifying the benzyl moiety, researchers can create compounds with increased antimicrobial activity .

Agrochemicals

In the agrochemical industry, triazole derivatives serve as active components in pesticides and herbicides. Their chemical structure can be tailored to control a wide range of agricultural pests and diseases .

Functional Materials

The incorporation of triazole derivatives into functional materials can improve their properties, such as thermal stability and electronic conductivity. This makes them suitable for use in various industrial applications .

properties

IUPAC Name

benzyl N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N4O2/c17-16(18,19)12-6-7-13-21-22-14(23(13)9-12)8-20-15(24)25-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKRNHFZBLXZSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NN=C(N2CC1C(F)(F)F)CNC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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